molecular formula C22H12N2O4 B14917162 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,3-phenylene)bis-

1H-Isoindole-1,3(2H)-dione, 2,2'-(1,3-phenylene)bis-

Cat. No.: B14917162
M. Wt: 368.3 g/mol
InChI Key: APQBHDJUOUDRGR-UHFFFAOYSA-N
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Description

2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) is a chemical compound known for its unique structure and properties It is a derivative of isoindole, featuring two isoindole-1,3-dione groups connected by a 1,3-phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) typically involves the reaction of phthalic anhydride with a diamine, such as m-phenylenediamine, under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired bis-imide compound. The reaction conditions often include elevated temperatures and the use of a suitable solvent, such as acetic acid or dimethylformamide, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imide groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenylene ring or the isoindole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoindole derivatives depending on the reagents used.

Scientific Research Applications

2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of high-performance materials, such as polyimides and other advanced polymers.

Mechanism of Action

The mechanism of action of 2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. The compound’s imide groups can form hydrogen bonds or interact with enzymes and receptors, influencing various biological processes. Its phenylene bridge provides rigidity and stability, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(1,4-Phenylene)bis(1H-isoindole-1,3(2H)-dione): Similar structure but with a 1,4-phenylene bridge.

    2,2’-(1,3-Phenylene)bis(4H-3,1-benzoxazin-4-one): Contains benzoxazinone groups instead of isoindole-dione.

    2,2’-(1,4-Phenylene)bis(1H-benzimidazole-4,6-disulfonic acid): Features benzimidazole and sulfonic acid groups.

Uniqueness

2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) is unique due to its specific 1,3-phenylene linkage, which imparts distinct electronic and steric properties. This structural arrangement can influence its reactivity and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H12N2O4

Molecular Weight

368.3 g/mol

IUPAC Name

2-[3-(1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C22H12N2O4/c25-19-15-8-1-2-9-16(15)20(26)23(19)13-6-5-7-14(12-13)24-21(27)17-10-3-4-11-18(17)22(24)28/h1-12H

InChI Key

APQBHDJUOUDRGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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